molecular formula C13H18OSeSi B14552335 2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one CAS No. 61713-60-8

2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one

Cat. No.: B14552335
CAS No.: 61713-60-8
M. Wt: 297.34 g/mol
InChI Key: UXMMBUKBJUEPPK-UHFFFAOYSA-N
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Description

2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one is an organoselenium compound that features a phenylselanyl group and a trimethylsilyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one typically involves the reaction of a suitable butenone precursor with phenylselanyl and trimethylsilyl reagents

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents, solvents, and reaction conditions would be optimized for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group or to modify the butenone backbone.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group may yield selenoxides, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: Organoselenium compounds have been studied for their antioxidant properties and potential therapeutic applications.

    Medicine: Research into selenium-containing compounds includes their potential use in cancer treatment and as antimicrobial agents.

    Industry: The compound may find applications in materials science, such as in the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one depends on its specific application. In general, the phenylselanyl group can participate in redox reactions, while the trimethylsilyl group can act as a protecting group or influence the compound’s reactivity. Molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylselanyl)but-2-en-1-one: Lacks the trimethylsilyl group, which may affect its reactivity and applications.

    1-(Trimethylsilyl)but-2-en-1-one: Lacks the phenylselanyl group, which may limit its use in selenium-related research.

    2-(Phenylthio)-1-(trimethylsilyl)but-2-en-1-one: Contains a phenylthio group instead of a phenylselanyl group, which may alter its chemical properties and applications.

Uniqueness

2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one is unique due to the presence of both phenylselanyl and trimethylsilyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of exploring novel synthetic pathways and applications.

Properties

CAS No.

61713-60-8

Molecular Formula

C13H18OSeSi

Molecular Weight

297.34 g/mol

IUPAC Name

2-phenylselanyl-1-trimethylsilylbut-2-en-1-one

InChI

InChI=1S/C13H18OSeSi/c1-5-12(13(14)16(2,3)4)15-11-9-7-6-8-10-11/h5-10H,1-4H3

InChI Key

UXMMBUKBJUEPPK-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)[Si](C)(C)C)[Se]C1=CC=CC=C1

Origin of Product

United States

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